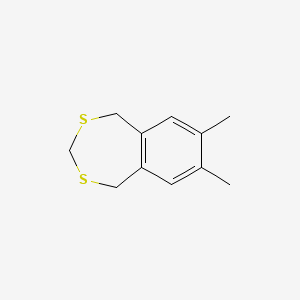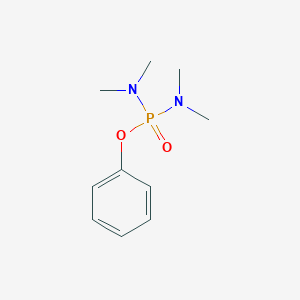
1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin: is an organic compound with the molecular formula C11H14S2 and a molecular weight of 210.36 g/mol This compound is characterized by its unique structure, which includes a benzo-dithiepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable dithiol with a benzoquinone derivative . The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methyl groups or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of benzo-dithiepin systems and their derivatives.
Biology: Research into its biological activity includes potential antimicrobial and antifungal properties.
Medicine: Investigations are ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfur-containing ring system. This interaction can modulate biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Thiazoles: These compounds also contain sulfur and exhibit diverse biological activities.
Benzothiepins: Similar in structure but may have different substituents, affecting their reactivity and applications.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
CAS No. |
36568-23-7 |
|---|---|
Molecular Formula |
C11H14S2 |
Molecular Weight |
210.4 g/mol |
IUPAC Name |
7,8-dimethyl-1,5-dihydro-2,4-benzodithiepine |
InChI |
InChI=1S/C11H14S2/c1-8-3-10-5-12-7-13-6-11(10)4-9(8)2/h3-4H,5-7H2,1-2H3 |
InChI Key |
SMVKOIBFWKSJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CSCSC2)C=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11988914.png)
![N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide](/img/structure/B11988935.png)


![(3Z)-3-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11988959.png)


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11988985.png)
![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11988987.png)

![2-methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}quinoline-4-carbohydrazide](/img/structure/B11988991.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11988993.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11988996.png)
